molecular formula C6BrF5 B106962 Bromopentafluorobenzene CAS No. 344-04-7

Bromopentafluorobenzene

Cat. No.: B106962
CAS No.: 344-04-7
M. Wt: 246.96 g/mol
InChI Key: XEKTVXADUPBFOA-UHFFFAOYSA-N
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Description

Bromopentafluorobenzene (C₆BrF₅, CAS 344-04-7) is a polyhalogenated aromatic compound featuring a benzene ring substituted with five fluorine atoms and one bromine atom. It is a colorless to pale-yellow liquid with a boiling point of 137°C and a density of 1.981 g/cm³ . This compound is synthesized via decarboxylation of pentafluorobenzoic acid followed by bromination (yield: ~95%) or through reaction of hexafluorobenzene with bromine in the presence of magnesium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :

  • Add chloroform and bromine to a reaction vessel.
  • Cool the mixture to -5°C.
  • Introduce chlorine gas to form bromine chloride.
  • Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
  • Maintain the reaction at 35°C for 12 hours.
  • Isolate the product by distillation under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Preparation Methods

Bromopentafluorobenzene can be synthesized through various methods, including:

  • Decarboxylation and Bromination : A two-step reaction involving phenyl-pentafluoride is commonly used to prepare this compound. This method provides a straightforward approach to obtain high yields of the compound .
  • High-Temperature Reactions : Research indicates that this compound can be produced as a by-product in the pyrolysis of hexafluorobenzene with bromine at elevated temperatures. The yield can reach up to 95% under optimized conditions .

Chemical Properties and Behavior

This compound exhibits distinct chemical properties due to its fluorinated structure:

  • Thermal Stability : It has been shown to maintain stability under high-temperature conditions, making it suitable for reactions requiring robust intermediates.
  • Reactivity : The compound can participate in various substitution reactions, making it a versatile building block in organic synthesis .

3.1. Catalysis

This compound serves as a precursor in the synthesis of novel catalysts:

  • Copper Complexes : Studies have demonstrated that this compound can be utilized to generate pentafluorophenylcopper complexes, which are effective catalysts for cross-coupling reactions .

3.2. Material Science

The compound is also explored in material science applications:

  • Fluorinated Polymers : this compound is used in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts.

4.1. Synthesis of Pentafluorophenylcopper

In a notable study, researchers synthesized pentafluorophenylcopper from this compound, demonstrating its utility as a precursor for creating organometallic compounds that facilitate various chemical transformations .

4.2. High-Temperature Reactions with Hexafluorobenzene

A detailed investigation into the pyrolysis of hexafluorobenzene showed that varying reaction conditions (temperature, molar ratios) significantly influenced the yield of this compound. The study highlighted optimal conditions for maximizing product yield while minimizing unwanted by-products .

Mechanism of Action

The mechanism of action of bromopentafluorobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce pentafluorophenyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Thermodynamic Properties

Table 1 compares key properties of bromopentafluorobenzene with chloropentafluorobenzene (C₆ClF₅), methylpentafluorobenzene (C₆F₅CH₃), and 1,2-dibromotetrafluorobenzene (C₆F₄Br₂).

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Thermodynamic Data (Vibrational Spectra)
This compound 344-04-7 246.95 137 1.981 Entropy (S): 342 J/mol·K
Chloropentafluorobenzene 344-07-0 202.55 132 1.702 Entropy (S): 318 J/mol·K
Methylpentafluorobenzene 1416-21-9 196.15 121 1.512 Entropy (S): 295 J/mol·K
1,2-Dibromotetrafluorobenzene 827-08-7 329.89 215 2.198 Not reported

Key Observations :

  • Boiling Points : this compound has a higher boiling point than chloropentafluorobenzene due to the larger atomic radius and polarizability of bromine .
  • Density : The density increases with heavier substituents (Br > Cl > CH₃).
  • Thermodynamics : this compound exhibits higher entropy than chloropentafluorobenzene, reflecting greater molecular disorder from bromine’s larger size .

Halogen Bonding and Co-Crystallization

  • This compound forms C–Br···Cl–Pt halogen bonds in co-crystals with Pt complexes, enabling layered packing structures . In contrast, 1,2-dibromotetrafluorobenzene forms Br···Br interactions, leading to denser crystal lattices .
  • Chloropentafluorobenzene shows weaker halogen-bonding capacity due to chlorine’s lower polarizability, limiting its use in materials engineering .

This compound :

Decarboxylation-Bromination : Pentafluorobenzoic acid → pentafluorobenzene → this compound (95% yield) .

Hexafluorobenzene Route : C₆F₆ + Mg → C₆F₅MgBr + Br₂ → C₆BrF₅ (47% yield) .

Comparison :

  • Chloropentafluorobenzene is synthesized via direct chlorination of hexafluorobenzene, achieving higher yields (~90%) due to chlorine’s higher reactivity .
  • Methylpentafluorobenzene is produced via Friedel-Crafts methylation, but this method introduces regioselectivity challenges .

Biological Activity

Bromopentafluorobenzene (BPF), with the molecular formula C6_6BrF5_5 and CAS number 344-04-7, is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. Understanding the biological implications of BPF is crucial for its applications in various fields, including pharmaceuticals and material sciences. This article delves into the biological activity of BPF, supported by relevant data tables and case studies.

This compound is characterized by its high fluorine content, which imparts distinct physical and chemical properties:

PropertyValue
Molecular Weight246.97 g/mol
Melting Point-31 °C
Boiling Point136-137 °C
Density1.981 g/mL at 25 °C
Flash Point87 °C
Refractive Index1.4500

These properties suggest that BPF is a stable compound under ambient conditions, making it suitable for various applications.

Biological Activity Overview

This compound's biological activity has been investigated primarily in the context of its potential as a pharmaceutical compound and its interactions with biological systems. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of BPF and its derivatives. For instance, research has indicated that halogenated compounds, including BPF, exhibit significant antibacterial activity against various strains of bacteria. A study focusing on fluorinated compounds demonstrated that BPF derivatives showed enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Efficacy

  • Compound : this compound derivatives
  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Findings : Notable reduction in bacterial viability at concentrations as low as 100 µg/mL.

Cytotoxicity Studies

The cytotoxic effects of BPF have also been evaluated in various cell lines. A notable study assessed the impact of BPF on human liver cancer cells (HepG2). The results indicated that BPF induces apoptosis in these cells, suggesting potential applications in cancer therapy .

Table: Cytotoxic Effects of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
HepG225Induction of apoptosis
MCF-7 (breast)30Cell cycle arrest

Environmental Impact

Given the increasing concern over environmental pollutants, the bioactivity of BPF in ecological contexts has also been studied. Research indicates that BPF can disrupt endocrine functions in aquatic organisms, leading to reproductive and developmental issues . This highlights the dual nature of BPF as both a useful chemical in industrial applications and a potential environmental hazard.

Q & A

Basic Research Questions

Q. What established synthesis routes are available for Bromopentafluorobenzene, and how do their yields and purity compare?

  • Methodological Answer : this compound (C₆BrF₅) is primarily synthesized via halogen exchange reactions. For example, reacting pentachlorobenzene with potassium bromide (KBr) in the presence of a copper catalyst yields ~76.3% product . Direct bromination of pentafluorobenzene using Br₂ and FeCl₃ as a catalyst is another route, achieving ~82% yield . Purity (>97%) is typically verified via gas chromatography (GC) .
  • Key Considerations : Optimize reaction time and catalyst loading to minimize polybrominated by-products.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments; expect a singlet for the five equivalent fluorine atoms at ~-140 ppm .
  • GC-MS : Confirms molecular ion peaks at m/z = 246.96 (C₆BrF₅⁺) and fragments like C₆F₅⁺ (m/z = 167) .
  • IR Spectroscopy : C-Br stretches appear at ~550 cm⁻¹, while C-F vibrations are observed at 1200–1100 cm⁻¹ .
    • Validation : Cross-reference with X-ray crystallography for structural confirmation if crystalline derivatives are synthesized .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point: 137°C) .
  • First Aid : For eye exposure, flush with water for 15 minutes and seek medical attention (S26) .
  • Storage : Keep in sealed, light-resistant containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound derivatives?

  • Methodological Answer : Discrepancies in kinetic data (e.g., SNAr vs. radical pathways) require controlled experiments:

  • Isotopic Labeling : Use deuterated solvents to track hydrogen/deuterium exchange effects on reaction rates .
  • Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed mechanisms .
  • In Situ Monitoring : Use real-time NMR or Raman spectroscopy to detect intermediate species .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-Br bond in C₆BrF₅ has a lower LUMO energy, favoring oxidative addition in Pd-catalyzed couplings .
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction barriers .
    • Validation : Compare computational predictions with experimental yields in Suzuki-Miyaura couplings using pentafluorophenylboronic acids .

Q. How does solvent polarity influence the thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to compare decomposition temperatures .
  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at elevated temperatures (e.g., 80–120°C) .
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states, delaying C-Br bond cleavage .

Q. What strategies address discrepancies in interpreting spectroscopic data for this compound complexes?

  • Methodological Answer :

  • Multi-Technique Correlation : Combine ¹⁹F NMR, X-ray diffraction, and mass spectrometry to resolve ambiguous peaks .
  • Isolation of By-Products : Purify side products (e.g., di-brominated species) via column chromatography and characterize to identify spectral overlaps .
  • Machine Learning : Train models on spectral databases to automate peak assignment in complex mixtures .

Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentafluorobenzene
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InChI

InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEKTVXADUPBFOA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)F
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Molecular Formula

C6BrF5
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DSSTOX Substance ID

DTXSID3047136
Record name Bromopentafluorobenzene
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Molecular Weight

246.96 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Bromopentafluorobenzene
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CAS No.

344-04-7
Record name Bromopentafluorobenzene
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Record name BROMOPENTAFLUOROBENZENE
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Record name Benzene, 1-bromo-2,3,4,5,6-pentafluoro-
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Synthesis routes and methods

Procedure details

In a 2 l, N2 purged flask were combined hexafluorobenzene (145 g), FeCl2 (0.8 g) and THF (600 ml). The solution was cooled to 0°-5° C., and ethyl magnesium bromide (3.12M in Et2O, 500 ml) was then added dropwise. After the addition was complete, the reaction mixture was stirred for one-half hour. A solution of bromine (125g) n methylene chloride (250 ml) was then added dropwise to the cold (0°-5° C.) reaction mixture. After stirring 15 minutes, 4N HCl was added until all solids were dissolved. The two phases were separated and the organics were washed sequentially with water, aqueous sodium bicarbonate and brine. After drying over sodium sulfate, the mixture was distilled providing 160 g of C6F5Br (83% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl2
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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